molecular formula C16H23NO B13097598 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine

3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine

Cat. No.: B13097598
M. Wt: 245.36 g/mol
InChI Key: HDDAJJPATFUHMZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is unique due to its specific cyclopentyl and methoxy substituents, which may confer distinct biological activities and chemical properties compared to other benzazepine derivatives.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-cyclopentyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C16H23NO/c1-18-16-7-6-13-8-10-17(11-9-14(13)12-16)15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3

InChI Key

HDDAJJPATFUHMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN(CC2)C3CCCC3)C=C1

Origin of Product

United States

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